
Acetazolamide(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetazolamide(1-) is an organic anion. It is a conjugate base of an acetazolamide.
科学的研究の応用
Muscle Disorders and Hypokalemic Periodic Paralysis
Acetazolamide has shown potential in treating skeletal muscle disorders related to altered potassium (K+) homeostasis, such as hypokalemic periodic paralysis. Studies suggest that acetazolamide may exert its therapeutic effects by opening the muscular calcium-activated potassium (KCa2+) channel, thereby preventing paralysis and depolarization of fibers induced by insulin in K-deficient diet rats. This activation of the KCa2+ channel can mediate the therapeutic effects of acetazolamide, potentially explaining its use in human hypokalemic periodic paralysis patients (Tricarico, Barbieri, & Conte Camerino, 2000).
Sleep Apnea and Heart Failure
Acetazolamide has been studied for its effects on central sleep apnea associated with heart failure. It is known to reduce the hourly number of episodes of central apnea and the percentage of total sleep time spent below a certain arterial oxyhemoglobin saturation. Patients taking acetazolamide reported improved subjective perception of overall sleep quality, feeling rested on awakening, daytime fatigue, and reduced unintentional daytime sleepiness (Javaheri, 2006).
Acute Mountain Sickness (AMS)
Acetazolamide is the most commonly used agent for the amelioration of acute mountain sickness (AMS), although the mechanisms of its efficacy are not fully understood. It is traditionally believed that its efficacy is due to inhibition of carbonic anhydrase in the kidneys, resulting in metabolic acidosis. However, the drug’s efficacy in AMS is likely due to multiple effects, including improvements in ventilation from tissue respiratory acidosis, improvements in sleep quality from carotid body carbonic anhydrase inhibition, and diuretic effects (Leaf & Goldfarb, 2007).
Neuromuscular Diseases
Acetazolamide has been used empirically in neuromuscular diseases, such as episodic ataxia, weakness, and myotonia. Its therapeutic effects are not entirely understood but are believed to involve direct action on the human skeletal muscle voltage-gated chloride channel (ClC-1), which is associated with myotonia. Acetazolamide influences the voltage-dependent opening gate of ClC-1, potentially activating it through a mechanism related to intracellular acidification by inhibiting carbonic anhydrase. This suggests that the therapeutic effects of acetazolamide in neuromuscular diseases may be mediated by activation of ClC-1 (Eguchi et al., 2006).
特性
製品名 |
Acetazolamide(1-) |
|---|---|
分子式 |
C4H5N4O3S2- |
分子量 |
221.2 g/mol |
IUPAC名 |
(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylazanide |
InChI |
InChI=1S/C4H6N4O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H3,5,6,7,9,10,11)/p-1 |
InChIキー |
PPCFSEIOYQJRDN-UHFFFAOYSA-M |
正規SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)[NH-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




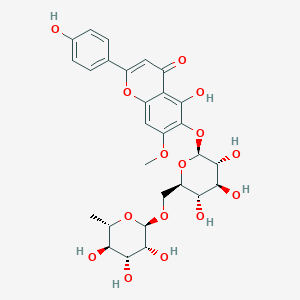
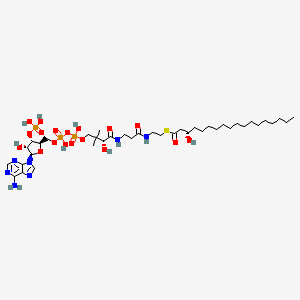
![[(1S,4S,5S,12S,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1263724.png)
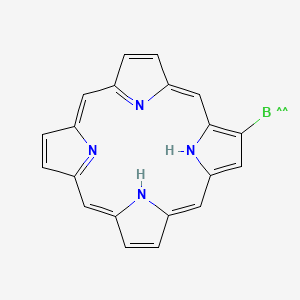
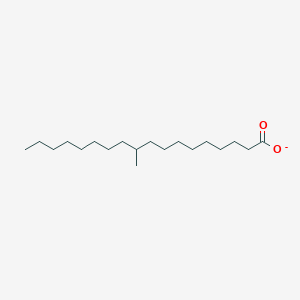
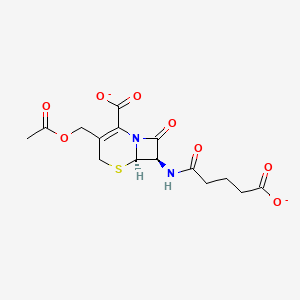
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1263731.png)
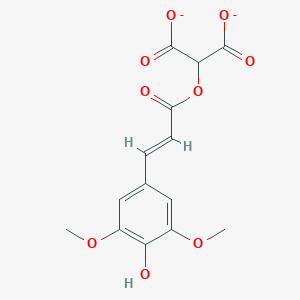
![(2R)-2-amino-3-[(Z)-N-hydroxy-C-(1H-indol-3-ylmethyl)carbonimidoyl]sulfanylpropanoic acid](/img/structure/B1263735.png)

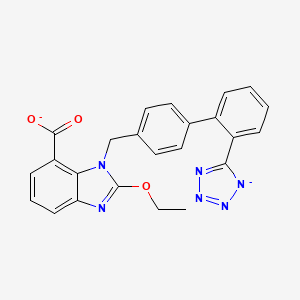
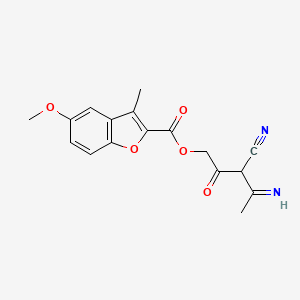
![(1R,2S,6R,10S,11R,13R,14R,15R)-1,6,13,14-tetrahydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyltetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dien-5-one](/img/structure/B1263741.png)